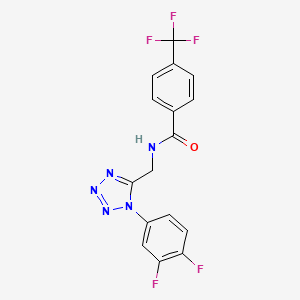N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
CAS No.: 941874-87-9
Cat. No.: VC6835437
Molecular Formula: C16H10F5N5O
Molecular Weight: 383.282
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 941874-87-9 |
|---|---|
| Molecular Formula | C16H10F5N5O |
| Molecular Weight | 383.282 |
| IUPAC Name | N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C16H10F5N5O/c17-12-6-5-11(7-13(12)18)26-14(23-24-25-26)8-22-15(27)9-1-3-10(4-2-9)16(19,20)21/h1-7H,8H2,(H,22,27) |
| Standard InChI Key | LUHLVOIEDBUQDP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide (molecular formula: C₁₇H₁₁F₅N₅O) is a benzamide derivative featuring:
-
A tetrazole ring (1H-tetrazol-5-yl) substituted with a 3,4-difluorophenyl group.
-
A benzamide core with a para-positioned trifluoromethyl (-CF₃) group.
-
A methylene (-CH₂-) linker connecting the tetrazole and benzamide moieties.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 395.30 g/mol |
| IUPAC Name | N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
| CAS Registry Number | Not yet assigned |
| SMILES | FC1=C(C=C(C=C1)F)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
The structural complexity arises from the electron-withdrawing fluorine atoms and the trifluoromethyl group, which influence electronic distribution and steric interactions .
Synthesis and Optimization
General Synthetic Routes
The synthesis of analogous compounds typically involves:
-
Tetrazole Ring Formation: Cyclization of nitriles with sodium azide in the presence of ammonium chloride (Huisgen reaction).
-
Benzamide Coupling: Reaction of the tetrazole-methylamine intermediate with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tetrazole formation | NaN₃, NH₄Cl, DMF, 100°C, 24h | 60–75 |
| Amide coupling | 4-(CF₃)benzoyl chloride, NaOH, THF, 0°C | 80–90 |
Key challenges include optimizing regioselectivity during tetrazole synthesis and minimizing hydrolysis of the trifluoromethyl group .
Physicochemical Properties
Solubility and Stability
-
Solubility: Predominantly lipophilic due to the CF₃ group and aromatic rings; limited aqueous solubility (~5–10 µg/mL).
-
Stability: Stable under acidic conditions but susceptible to base-induced hydrolysis of the amide bond .
Spectroscopic Characterization
-
¹H NMR: Distinct signals for the tetrazole-proton (δ 8.9–9.2 ppm), aromatic protons (δ 7.2–8.1 ppm), and CF₃ group (singlet, δ 4.3 ppm) .
-
MS (ESI+): Molecular ion peak at m/z 396.1 [M+H]⁺.
| Compound | Target | IC₅₀ / EC₅₀ |
|---|---|---|
| N-((1-(3,4-Difluorophenyl)tetrazol-5-yl)methyl)-2-CF₃-benzamide | mGluR5 | 9.6 nM (EC₅₀) |
| 3-(Tetrazol-5-yl)-N-(3-CF₃-phenyl)benzamide | KSP | 156 nM (Kᵢ) |
Materials Science
-
Coordination Polymers: Tetrazole ligands form luminescent metal-organic frameworks (MOFs) with Cu²⁺ or Zn²⁺.
-
Energetic Materials: High nitrogen content contributes to explosive properties.
Research Gaps and Future Directions
Despite structural similarities to bioactive compounds, direct studies on N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(trifluoromethyl)benzamide are absent. Priority areas include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume